Phenoxy(phenyl)acetonitrile
Overview
Description
Phenoxy(phenyl)acetonitrile is an organic compound with the molecular formula C14H11NO. It is a derivative of acetonitrile where the hydrogen atoms are replaced by phenoxy and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxy(phenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of phenol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Phenoxy(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenoxy(phenyl)acetic acid or phenoxy(phenyl)acetaldehyde.
Reduction: Phenoxy(phenyl)ethylamine.
Substitution: Various substituted phenoxy(phenyl)acetonitriles depending on the reagents used.
Scientific Research Applications
Phenoxy(phenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenoxy(phenyl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Phenoxy(phenyl)acetonitrile can be compared with other similar compounds such as:
Phenoxyacetic acid: Known for its use in herbicides and plant growth regulators.
Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.
Phenoxyacetamide: Investigated for its pharmacological activities.
Uniqueness: this compound stands out due to its unique combination of phenoxy and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-phenoxy-2-phenylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTRHZBMIRLIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302023 | |
Record name | phenoxy(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32121-27-0 | |
Record name | NSC148007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenoxy(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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